1-(2-Bromoethyl)-4-chlorobenzene
Overview
Description
1-(2-Bromoethyl)-4-chlorobenzene is a di-substituted benzene derivative with a bromine atom and a chlorine atom attached to the benzene ring. The presence of these halogen substituents significantly influences the molecular structure, physical properties, chemical reactivity, and potential applications of the compound.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the crystal structure of para-bromochlorobenzene, a related compound, has been investigated, revealing insights into the arrangement of halogen atoms in the crystal lattice . Additionally, computational studies provide detailed information on the geometry, electronic density, and vibrational properties of similar molecules .
Chemical Reactions Analysis
The reactivity of 1-(2-Bromoethyl)-4-chlorobenzene in chemical reactions would be influenced by the presence of the halogen substituents. For example, dissociative electron attachment studies on related bromo-chlorobenzene compounds show that the formation of anion fragments is temperature-dependent, indicating that the halogen atoms play a crucial role in the reaction pathways . Moreover, the electronic and structural aspects of these compounds can affect their reactivity with other molecules, as seen in docking studies and molecular dynamics simulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromoethyl)-4-chlorobenzene can be inferred from studies on similar compounds. For example, the NMR spectra of chlorobenzene and bromobenzene in the liquid crystalline phase provide information on the molecular structure and dynamics . The vibrational spectroscopy and computational analyses of di-substituted halogenated benzenes offer insights into their IR and Raman spectra, which are related to their physical properties . Additionally, the nonlinear optical properties and quantum chemical descriptors of these compounds have been calculated, suggesting potential applications in materials science .
Scientific Research Applications
1. Electron Attachment Studies
Research conducted by Mahmoodi-Darian et al. (2010) on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene investigated dissociative electron attachment (DEA). This study is relevant for understanding the electron interactions in similar compounds like 1-(2-Bromoethyl)-4-chlorobenzene. DEA processes were interpreted with thermodynamics calculations, emphasizing the importance of thermally excited vibrations in electron attachment processes (Mahmoodi-Darian et al., 2010).
2. NMR Spectroscopy in Liquid Crystalline Phase
Jacobsen & Schaumburg (1977) provided insights into the molecular structure of chlorobenzene and bromobenzene using 1H and 2H NMR spectroscopy in a liquid crystalline phase. The findings from this study can be extrapolated to understand the structural behavior of 1-(2-Bromoethyl)-4-chlorobenzene in similar environments (Jacobsen & Schaumburg, 1977).
3. Computational and Spectroscopic Analysis
A study by Vennila et al. (2018) on 2-bromo-1, 4-dichlorobenzene (BDB) combined experimental and theoretical vibrational investigation. This research is pertinent for understanding the electronic and vibrational properties of structurally similar compounds like 1-(2-Bromoethyl)-4-chlorobenzene (Vennila et al., 2018).
4. Spectroscopic Investigation of Halogenated Benzene
Udayakumar et al. (2011) investigated the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene. This study is crucial for understanding the spectroscopic behavior of 1-(2-Bromoethyl)-4-chlorobenzene, particularly in how halogens impact the benzene molecule's vibrational characteristics (Udayakumar et al., 2011).
5. Zeolite Catalysis in Bromination Reactions
Research by Singh et al. (1999) on the bromination of chlorobenzene using zeolite as a catalyst is significant for understanding the catalytic behavior in reactions involving 1-(2-Bromoethyl)-4-chlorobenzene. The study highlighted the selectivity and efficiency of zeolite catalysts in bromination processes (Singh et al., 1999).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it can cause.
Future Directions
This involves predicting or proposing future studies or applications of the compound based on its properties and behavior.
For a specific compound like “1-(2-Bromoethyl)-4-chlorobenzene”, you may need to refer to scientific literature or databases. Please note that not all compounds will have all this information available as it depends on how much research has been done on them. Always ensure to use reliable sources and follow safety guidelines while handling chemical compounds.
properties
IUPAC Name |
1-(2-bromoethyl)-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFMYKFAUNCQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215635 | |
Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-4-chlorobenzene | |
CAS RN |
6529-53-9 | |
Record name | 1-(2-Bromoethyl)-4-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6529-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006529539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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